molecular formula C7H10N2O B1435678 5-Methoxy-4-methylpyridin-2-amine CAS No. 1800035-89-5

5-Methoxy-4-methylpyridin-2-amine

Cat. No. B1435678
CAS RN: 1800035-89-5
M. Wt: 138.17 g/mol
InChI Key: ADHSVKCPFCBTRI-UHFFFAOYSA-N
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Description

5-Methoxy-4-methylpyridin-2-amine is a chemical compound used as a pharmaceutical intermediate . It is a potent inhibitor of NOS2 (iNOS) in vitro .


Synthesis Analysis

The synthesis of 2-Amino-4-methylpyridine, a similar compound, has been used in the creation of methoxo-bridged copper (II) complexes . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of similar compounds .


Molecular Structure Analysis

The molecular formula of 5-Methoxy-4-methylpyridin-2-amine is C7H10N2O . The InChI code is 1S/C7H10N2O/c1-5-3-7(8)9-4-6(5)10-2/h3-4H,1-2H3,(H2,8,9) .


Physical And Chemical Properties Analysis

The physical form of 5-Methoxy-4-methylpyridin-2-amine is solid . Its molecular weight is 138.17 .

Relevant Papers Several relevant papers were found during the search. These include a paper on the medicinal attributes of pyridine scaffold as anticancer targeting agents , and another discussing the discovery of 5,6-Bis (4-methoxy-3-methylphenyl)pyridin-2-amine as a WSB1 Degrader to Inhibit Cancer Cell Metastasis .

Scientific Research Applications

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Catalyst in Imine Hydrolysis

This compound plays a significant role in palladium-catalyzed imine hydrolysis . In a study, 4-methylpyridin-2-amine was reacted with 3-bromothiophene-2-carbaldehyde to obtain the Schiff base (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine . This reaction was catalyzed by Pd (PPh 3) 4, yielding products with the hydrolysis of the imine linkages .

Pharmaceutical Applications

Imines, such as the one formed from 4-methylpyridin-2-amine, are key intermediates for the synthesis of many bioactive compounds . They have been reported for versatile pharmaceutical activities including analgesic, antimicrobial, antioxidant, anticancer, anticonvulsant, and antihelmintic .

Development of Inorganic Biochemistry and Coordination Chemistry

Imines are well known for the development of inorganic biochemistry and coordination chemistry . They have applications in a variety of chemical areas such as oxidation, reduction, and hydrolysis catalysis .

Hydrolytic Cleavage of C=N

The hydrolytic cleavage of the C=N occurs on a number of metal sites ranging from simple salts to mixed ligand complexes . The compound “5-Methoxy-4-methylpyridin-2-amine” can be involved in these reactions.

Density Functional Theory (DFT) Calculations

The compound “5-Methoxy-4-methylpyridin-2-amine” has been used in density functional theory (DFT) calculations to gain mechanistic insight into the transition metal-catalyzed hydrolysis of imines . The theoretical calculations strongly supported the experiment and provided an insight into the transition metal-catalyzed hydrolysis of imines .

Mechanism of Action

While the specific mechanism of action for 5-Methoxy-4-methylpyridin-2-amine is not documented, similar compounds like Monoamine oxidase inhibitors (MAOIs) inhibit the activity of one or both monoamine oxidase enzymes: monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) .

properties

IUPAC Name

5-methoxy-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-7(8)9-4-6(5)10-2/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHSVKCPFCBTRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-4-methylpyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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